molecular formula C19H18FNO2S B2702891 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide CAS No. 2034392-21-5

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2702891
CAS No.: 2034392-21-5
M. Wt: 343.42
InChI Key: SOSYECZWLMSWKL-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzothiophene scaffold linked to a fluorinated and methoxylated benzamide group. This specific architecture suggests potential for interaction with various biological targets. The inclusion of a fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity . Benzamide-containing compounds are known to exhibit diverse biological activities and have been explored as ligands for various protein targets . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the compound's suitability for their specific application and to conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c1-12(9-14-11-24-18-6-4-3-5-15(14)18)21-19(22)13-7-8-17(23-2)16(20)10-13/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSYECZWLMSWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene ring with a propan-2-yl halide under basic conditions.

    Attachment of the 3-fluoro-4-methoxybenzamide moiety: This can be accomplished through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The benzo[b]thiophene ring and the benzamide moiety can interact with biological receptors, potentially modulating their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

Key structural analogs include benzamides with alkoxy or aryloxy substitutions on the phenyl ring (, Table 1). These analogs share the propan-2-ylamine-benzothiophene core but differ in substituent size and electronic properties:

Compound Substituent on Benzamide Key Features
Target Compound 3-Fluoro-4-methoxy Electronegative F, moderate hydrophilicity
N-[(2S)-3-(4-Ethoxyphenyl)-... (Cmpd 6) 4-Ethoxy Larger alkoxy group, increased logP
N-{(2S)-1-...-3-[4-(propan-2-yloxy)... (Cmpd 8) 4-Isopropoxy Bulky substituent, steric hindrance

Key Observations :

  • 4-Methoxy vs. 4-Ethoxy/Isopropoxy : Smaller alkoxy groups (methoxy) may enhance solubility compared to longer chains (ethoxy, isopropoxy), which increase lipophilicity and membrane permeability .

Comparison with Fluorinated Chromenone Derivatives

Example 53 from describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. While structurally distinct (chromenone-pyrazolopyrimidine core), its fluorinated benzamide group shares similarities with the target compound:

  • Both feature meta-fluorine on the benzamide, which may stabilize aromatic interactions or resist metabolic oxidation .
  • The chromenone derivative’s melting point (175–178°C) suggests high crystallinity, possibly due to hydrogen bonding from the oxo group. The target compound’s melting point is unreported but likely lower due to the flexible propan-2-yl linker .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be intermediate between smaller (methoxy) and bulkier (isopropoxy) analogs, balancing solubility and membrane penetration .

Biological Activity

The compound N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide (CAS Number: 2415501-75-4) is a benzamide derivative notable for its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C22H23FNO2S
Molecular Weight 365.5 g/mol
CAS Number 2415501-75-4

The structure of this compound features a benzothiophene moiety, a fluoro group, and a methoxybenzamide structure, which contribute to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines.

Case Study: Cytotoxic Activity

A study assessed the cytotoxic effects of several benzamide derivatives, including this compound. The results indicated:

  • MDA-MB-231 Cell Line : Significant reduction in cell viability at concentrations above 10 µM.
  • SUIT-2 Cell Line : Moderate cytotoxicity observed.
  • HT-29 Cell Line : Comparable potency to standard chemotherapeutic agents like cisplatin.

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Morphological analyses using Hoechst 33,258 staining confirmed increased sub-G1 phase cells, indicative of apoptotic cell death.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Preliminary studies suggest that it may act as an inhibitor of human acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that derivatives similar to this compound can effectively inhibit AChE, enhancing cholinergic transmission in the brain. This property may be beneficial in treating cognitive deficits associated with neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from commercially available precursors. The synthetic route typically includes:

  • Formation of Benzothiophene Structure : Utilizing thiophene derivatives.
  • Introduction of Fluorine and Methoxy Groups : Via electrophilic aromatic substitution reactions.
  • Amidation Reaction : To form the final amide bond with propan-2-amines.

This compound belongs to a broader class of benzothiophene derivatives that have been explored for various biological activities, including anti-inflammatory and antimicrobial effects.

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